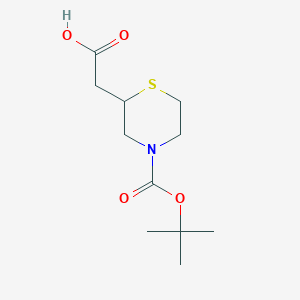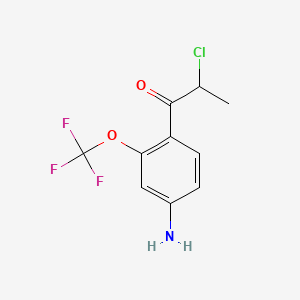
1-(4-Amino-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is an organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a chloropropanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one typically involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with appropriate amines. The reaction is carried out in the presence of a base such as potassium carbonate, followed by catalytic reduction using hydrazine and palladium on carbon (Pd/C) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(4-Amino-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Amino-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
作用機序
The mechanism of action of 1-(4-Amino-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
1-(4-Amino-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-(4-Amino-2-(trifluoromethyl)phenyl)-2-bromopropan-1-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-(4-Amino-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs .
特性
分子式 |
C10H9ClF3NO2 |
|---|---|
分子量 |
267.63 g/mol |
IUPAC名 |
1-[4-amino-2-(trifluoromethoxy)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NO2/c1-5(11)9(16)7-3-2-6(15)4-8(7)17-10(12,13)14/h2-5H,15H2,1H3 |
InChIキー |
YVLBQJQWULFXFF-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=C(C=C(C=C1)N)OC(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



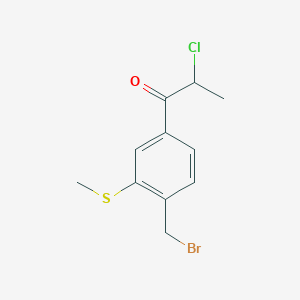
![[(2R,3R,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-3-yl] 4-hydroxybenzoate](/img/structure/B14045113.png)

![(1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14045117.png)
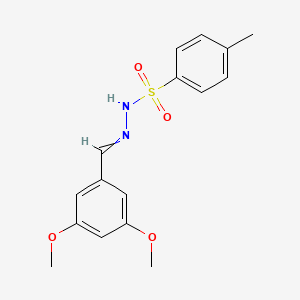
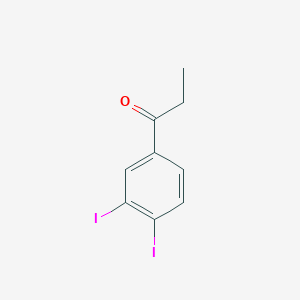
![(6-Chloro-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14045141.png)
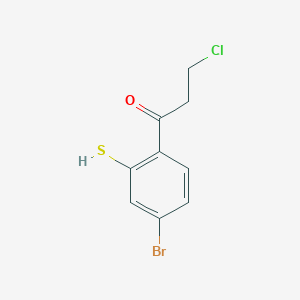

![(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14045151.png)
